N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide is a complex organic compound notable for its potential as a therapeutic agent. It is classified as a quinazoline derivative and is primarily recognized for its application as an epidermal growth factor receptor inhibitor. This compound has garnered attention in medicinal chemistry due to its ability to selectively inhibit specific kinases involved in cancer progression.
The compound is also known by its CAS number 1353644-70-8 and has been identified as Theliatinib in various scientific databases . It falls under the category of quinazoline compounds, which are characterized by their bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This classification is significant due to the pharmacological properties associated with quinazoline derivatives, particularly their role in oncology.
The synthesis of N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide involves several steps that typically include:
The synthetic route requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor reaction progress and characterize intermediates.
The molecular structure of N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide can be represented as follows:
The compound features multiple functional groups that contribute to its biological activity:
N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide can participate in various chemical reactions typical for compounds with amide linkages and aromatic systems:
The reactivity profile of this compound suggests it can be modified for enhanced pharmacological properties or improved selectivity toward specific targets.
The primary mechanism of action for N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide involves inhibition of the epidermal growth factor receptor pathway. By binding to the ATP-binding site of the receptor tyrosine kinase domain:
Studies indicate that this compound exhibits significant selectivity towards epidermal growth factor receptor over other kinases, highlighting its potential as a targeted therapy .
N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide typically presents as a solid at room temperature with low solubility in water but higher solubility in organic solvents such as dimethyl sulfoxide and ethanol.
Key chemical properties include:
N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide is primarily used in cancer research as a model compound for studying epidermal growth factor receptor inhibition. Its applications extend to:
This detailed analysis highlights the significance of N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide within the realm of medicinal chemistry and its potential impact on therapeutic strategies against cancer.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5